3-(Dimethylamino)-3-methylbutan-1-ol
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Overview
Description
3-(Dimethylamino)-3-methylbutan-1-ol: is an organic compound with the molecular formula C6H15NO It is a tertiary amine alcohol, characterized by the presence of a dimethylamino group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-3-methylbutan-1-ol with dimethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the dimethylamino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, often using catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Alkyl halides or sulfonates can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(dimethylamino)-3-methylbutan-2-one.
Reduction: Formation of 3-(dimethylamino)-3-methylbutane.
Substitution: Formation of various substituted amines depending on the reagent used.
Scientific Research Applications
Chemistry: 3-(Dimethylamino)-3-methylbutan-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of surfactants, polymers, and other specialty chemicals. Its versatility and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-3-methylbutan-1-ol involves its interaction with molecular targets through its amine and alcohol groups. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in nucleophilic and electrophilic reactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
- 3-(Dimethylamino)-1-propanol
- 3-(Dimethylamino)-2-methylpropan-1-ol
- 3-(Dimethylamino)-1-butanol
Comparison: Compared to these similar compounds, 3-(Dimethylamino)-3-methylbutan-1-ol is unique due to the presence of a methyl group at the third carbon position, which influences its steric and electronic properties
Properties
IUPAC Name |
3-(dimethylamino)-3-methylbutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,5-6-9)8(3)4/h9H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDMTFQFUSHADO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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